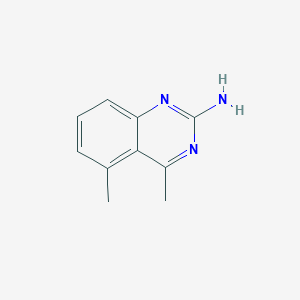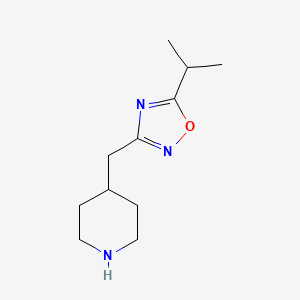
5-Isopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Isopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology
Its ability to interact with various biological targets makes it a candidate for further exploration in this field .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Isopropyl-3-Boc-piperidin-4-yl-4,5-dihydro-1,2,4-triazin-6(1H)-one
- 5-Isopropyl-3-piperidin-4-yl-4,5-dihydro-1,2,4-triazin-6(1H)-one
Uniqueness
Compared to similar compounds, 5-Isopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
3-(piperidin-4-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 |
Clave InChI |
KTLHJGAUWGYXCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=NO1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


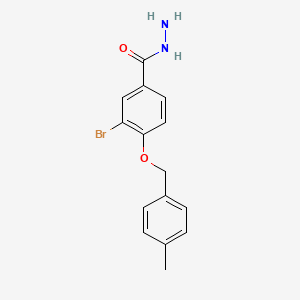
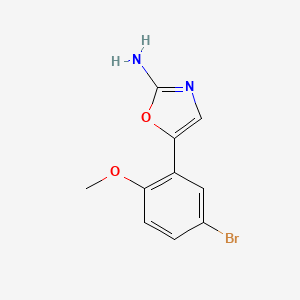


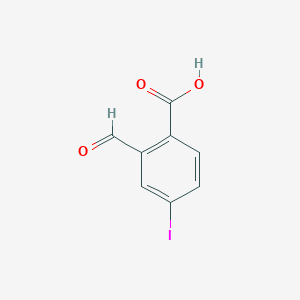

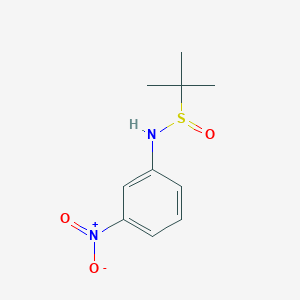
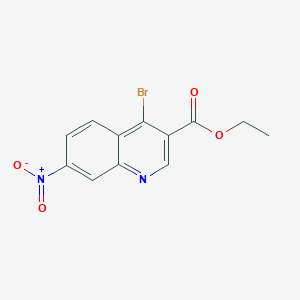
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
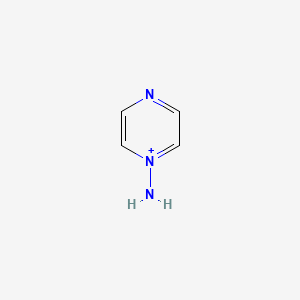
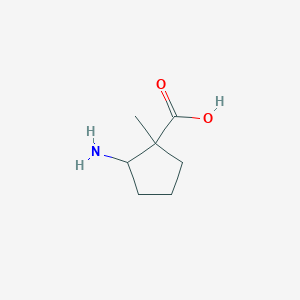
![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
